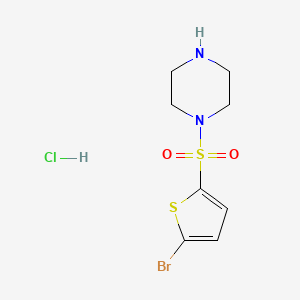

1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11;/h1-2,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRMAMXAZDFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

$$

\text{Piperazine} + \text{5-Bromothiophen-2-yl sulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-((5-Bromothiophen-2-yl)sulfonyl)piperazine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Detailed Preparation Methods

Sulfonylation of Piperazine

-

- Piperazine (1 equiv) is reacted with 5-bromothiophen-2-yl sulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.

- A base such as N,N-diisopropylethylamine (DIPEA) or triethylamine is added to scavenge HCl formed during the reaction.

- The reaction is performed at room temperature for 2–3 hours under inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Completion is monitored by thin-layer chromatography (TLC).

-

- After reaction completion, the solvent is evaporated under reduced pressure.

- The crude product is purified by column chromatography using mixtures of ethyl acetate and hexane (e.g., 6:4) as eluent to isolate the sulfonylated piperazine derivative with yields ranging from 75% to 81%.

Example Data:

In a related synthesis of 3-(4-((5-bromothiophen-2-yl)sulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one, a similar sulfonylation step yielded 78% of the product as a pale brown solid with melting point 191–193 °C, confirming the robustness of this sulfonylation method.

Formation of Hydrochloride Salt

- The free base 1-((5-bromothiophen-2-yl)sulfonyl)piperazine is converted to its hydrochloride salt by treatment with dilute hydrochloric acid (HCl) in an appropriate solvent such as ethyl acetate or water.

- The salt precipitates as a solid which is filtered, washed with cold water, and dried under vacuum to yield the hydrochloride salt.

Alternative Synthetic Routes and Considerations

Precursor Preparation

- The sulfonyl chloride precursor, 5-bromothiophen-2-yl sulfonyl chloride, can be prepared by chlorosulfonation of 5-bromothiophene under controlled conditions, typically using chlorosulfonic acid or sulfuryl chloride. This step requires careful temperature control to avoid overreaction or decomposition.

Use of Protecting Groups

- In complex syntheses involving multifunctional molecules, protection of piperazine nitrogen atoms (e.g., with Boc groups) may be employed to direct sulfonylation selectively.

- Deprotection is then carried out under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free sulfonylated piperazine, which can be converted to the hydrochloride salt.

Reaction Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DCM, THF | Anhydrous, inert atmosphere preferred |

| Base | DIPEA, triethylamine | Scavenges HCl, prevents side reactions |

| Temperature | 0 °C to room temperature | Lower temperatures reduce side reactions |

| Reaction Time | 2–3 hours | Monitored by TLC |

| Purification | Column chromatography | Ethyl acetate/hexane mixtures |

| Yield Range | 75%–81% | High yields achievable with optimized steps |

Research Findings and Analytical Data

- The sulfonylated piperazine derivatives, including this compound, exhibit characteristic melting points (around 190–195 °C) and can be confirmed by ^1H NMR spectroscopy showing signals corresponding to piperazine protons and aromatic protons of the bromothiophene ring.

- The hydrochloride salt form improves compound stability and solubility, facilitating biological evaluations.

Chemical Reactions Analysis

1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group may play a role in binding to these targets, while the piperazine moiety may influence the compound’s overall pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Piperazine Derivatives

Structural Analogues with Sulfonyl and Halogen-Substituted Aromatic Groups

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Functional Analogues in Pharmacological Studies

Key Observations :

- Antimicrobial Activity : 1-(4-Chlorophenyl)-1-propyl piperazine demonstrates superior antimicrobial efficacy compared to other piperazines, highlighting the role of alkyl chain modifications in bioactivity .

Biological Activity

1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

Molecular Formula: C8H11BrN2O2S

Molecular Weight: 273.24 g/mol

CAS Number: 725688-07-3

The compound features a piperazine ring substituted with a sulfonyl group and a bromothiophen moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can disrupt critical metabolic pathways.

- Receptor Modulation: It may act on neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial properties of derivatives containing the bromothiophen moiety. Among the synthesized compounds, those with the sulfonyl piperazine structure exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . -

Anti-Tubercular Evaluation:

Research conducted by Konduri et al. synthesized piperazine derivatives with sulfonyl groups and evaluated them for anti-tubercular activity using the microplate Alamar Blue assay. Compounds demonstrated potent activity against Mycobacterium tuberculosis, with MIC values indicating effectiveness at low concentrations . -

Eosinophilic Inflammation:

A study investigated the effects of this compound on eosinophilic inflammation models. The compound showed a significant reduction in eosinophil infiltration in treated mice compared to controls, suggesting potential applications in treating asthma and other allergic diseases characterized by eosinophilia .

Q & A

Q. What safety protocols are essential when handling 1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride?

- Methodological Answer :

Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Emergency measures for accidental exposure include rinsing affected skin/eyes with water for 15 minutes and seeking medical attention . Storage requires airtight containers in cool, dry conditions, away from incompatible substances like strong oxidizers .

Q. How can the compound’s purity and structure be confirmed?

- Methodological Answer :

Purity is typically assessed via HPLC (High-Performance Liquid Chromatography) with UV detection, targeting ≥95% purity. Structural confirmation employs H/C NMR to verify sulfonyl and piperazine moieties, complemented by mass spectrometry (MS) for molecular weight validation. FT-IR can confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .

Q. What synthetic routes are commonly used for this compound?

- Methodological Answer :

The synthesis involves sulfonylation of 5-bromothiophene-2-sulfonyl chloride with piperazine under basic conditions (e.g., NaHCO in DCM). The hydrochloride salt is precipitated using HCl in an anhydrous solvent like ethanol. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion .

Advanced Research Questions

Q. How can researchers optimize reaction yields during sulfonylation?

- Methodological Answer :

Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and slow addition of reagents to prevent side reactions. Temperature modulation (0–5°C during sulfonylation, room temperature for salt formation) minimizes byproducts like disulfonates. Computational reaction path analysis (e.g., DFT calculations) can predict intermediates and guide solvent selection (e.g., DCM vs. THF) .

Q. How should discrepancies in cytotoxicity data across cell lines be resolved?

- Methodological Answer :

Contradictory cytotoxicity results may arise from differences in cell membrane permeability or metabolic activity. Validate assays using standardized protocols (e.g., MTT or ATP-based viability tests) with triplicate replicates. Cross-reference with computational ADMET models to predict bioavailability and off-target effects. If inconsistencies persist, conduct mechanistic studies (e.g., ROS detection, apoptosis markers) to identify context-dependent toxicity .

Q. What strategies mitigate low solubility in aqueous buffers during biological assays?

- Methodological Answer :

Use co-solvents like DMSO (≤1% v/v) to enhance solubility without compromising cell viability. For in vitro studies, prepare stock solutions in DMSO and dilute in assay buffer. If precipitation occurs, ultrasonicate the solution or employ cyclodextrin-based encapsulation. Solubility parameters (e.g., LogP, Hansen solubility coefficients) should be calculated to guide solvent selection .

Q. How can researchers identify and quantify synthesis byproducts?

- Methodological Answer :

Byproducts (e.g., unreacted sulfonyl chloride or disubstituted piperazine derivatives) are characterized via LC-MS/MS. Quantify impurities using calibration curves from reference standards. For unknown peaks, isolate via preparative HPLC and analyze with H NMR. Reaction monitoring with in-situ IR spectroscopy can detect intermediates and optimize reaction times .

Data Analysis and Experimental Design

Q. What computational tools are recommended for mechanistic studies?

- Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model reaction pathways and transition states. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets. Reaction kinetics can be simulated using software like COPASI to validate experimental rate constants .

Q. How should researchers validate the compound’s stability under varying pH conditions?

- Methodological Answer :

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Identify degradation products using high-resolution MS. Stability data should inform storage guidelines (e.g., pH 4–6 for long-term stability) .

Q. What experimental controls are critical for pharmacological assays?

- Methodological Answer :

Include vehicle controls (e.g., DMSO) to exclude solvent effects and positive/negative controls (e.g., known agonists/inhibitors). For receptor-binding assays, use radiolabeled ligands (e.g., H) to validate displacement curves. Normalize data to internal standards (e.g., β-actin in Western blots) to account for variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.